Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate
Description
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS: 96619-86-2, EC: 306-198-8) is an epoxide-containing ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . Its structure features a methyl ester group at position 2 of the oxirane (epoxide) ring and a branched aliphatic chain (4-methylpent-3-enyl) at position 3 (Figure 1).
Properties
CAS No. |
96619-86-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8(2)6-5-7-11(3)9(14-11)10(12)13-4/h6,9H,5,7H2,1-4H3 |
InChI Key |
XMILIFWSJFWFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C(O1)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the oxirane (epoxide) ring on a suitable precursor containing an alkene.
- Introduction or preservation of the methyl ester group.
- Control of stereochemistry and regioselectivity during epoxidation.
The key challenge is the selective epoxidation of the 4-methylpent-3-enyl side chain while maintaining the integrity of the ester functionality.
Epoxidation of 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate Precursors
Epoxidation is commonly achieved by oxidation of the corresponding alkene using peroxy acids or other oxygen donors. The following methods have been reported:
These oxidants facilitate the formation of the oxirane ring by transferring an electrophilic oxygen atom to the alkene double bond.
Multi-step Synthesis via Ketone and Ester Intermediates
A detailed synthetic route reported in patent literature involves the following steps:
This route highlights the use of catalytic hydrogenation, nucleophilic substitution, saponification, and decarboxylation to build the oxirane ester structure.
Organocatalytic Enantioselective Epoxidation
Recent research has explored organocatalytic methods for enantioselective epoxidation, which may be adapted for this compound:
- Use of hypervalent iodine reagents as electrophilic oxygen sources.
- Catalysis by chiral amines or amino acid derivatives (e.g., L-phenylalanine derivatives).
- Reaction proceeds via 1,4-heteroconjugate addition followed by intramolecular enamine oxidation to form the oxirane ring.
- Conditions typically involve mild temperatures, organic solvents, and acid catalysts such as trifluoroacetic acid salts.
- Enantioselectivities up to 73% ee have been reported in model systems.
This method offers a stereoselective approach to epoxide formation, potentially applicable to this compound synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Peracid Epoxidation (m-CPBA) | m-CPBA | Room temp, organic solvent | Simple, high yield | Moderate enantioselectivity, hazardous reagent |
| Peroxide Oxidation (TBHP, H2O2) | TBHP, H2O2 + catalyst | Acidic/basic, variable temp | Environmentally friendly (H2O2) | Requires catalyst optimization |
| Multi-step Synthesis via Ketone | H2, Ru/Al catalyst; methyl monochloroacetate; NaOH; acid | Elevated temp and pressure; reflux | Scalable, well-defined intermediates | Multi-step, requires careful control |
| Organocatalytic Enantioselective Epoxidation | Hypervalent iodine reagents, chiral amines | Mild temp, acid catalyst | High stereoselectivity | Complex catalyst preparation |
Research Findings and Considerations
- The choice of epoxidation method depends on the desired stereochemical outcome, scale, and safety considerations.
- Multi-step synthetic routes involving ketone intermediates and methyl monochloroacetate provide robust access to the methyl ester oxirane but require multiple purification steps.
- Organocatalytic methods offer promising enantioselective synthesis but may be limited by catalyst availability and substrate scope.
- Reaction monitoring by chromatographic and spectroscopic methods (e.g., GC, NMR) is essential for optimizing yield and purity.
- Safety data for this compound is limited; standard precautions for handling epoxides and esters apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate typically involves:
- Epoxidation : The precursor, 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde, is reacted with methanol in the presence of an acid catalyst.
- Industrial Production : Large-scale production might employ continuous flow reactors to optimize yield and purity.
The compound undergoes various chemical reactions:
- Oxidation : Can lead to the formation of diols.
- Reduction : Converts ester groups to alcohols.
- Substitution : Nucleophilic attacks can modify the oxirane ring.
Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with oxirane structures possess antimicrobial properties, inhibiting bacterial growth through interaction with cellular components.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through modulation of signaling pathways.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various oxiranes, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Activity
A comparative study utilized DPPH radical scavenging assays to evaluate the antioxidant activity of this compound alongside others. It demonstrated a dose-dependent increase in radical scavenging capacity, underscoring its potential as an effective antioxidant.
Case Study 3: Anticancer Activity
Research on various oxirane derivatives revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study indicated its ability to induce apoptosis via mitochondrial pathways, positioning it as a candidate for further anticancer drug development.
Industrial Applications
In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity makes it valuable for synthesizing various derivatives that may exhibit enhanced biological properties or different functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS: 75033-21-5)
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.28 g/mol
- Key Differences : Ethyl ester substituent instead of methyl.
- Properties :
- Comparison : The ethyl ester increases molecular weight and boiling point compared to the methyl analog, consistent with enhanced van der Waals interactions. The lower density may reflect differences in packing efficiency due to the longer alkyl chain.
Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS: 96125-49-4)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Differences : Aromatic 4-methoxyphenyl substituent replaces the aliphatic chain.
- Properties :
- Reactivity : The electron-donating methoxy group may stabilize the epoxide ring, reducing susceptibility to nucleophilic attack. This contrasts with the aliphatic target compound, where the absence of conjugated systems could increase reactivity.
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate (CAS: 63478-69-3)
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Key Differences : 4-Methylphenyl substituent introduces aromaticity.
- Density: Not reported, but expected to exceed 1.0 g/cm³ due to aromatic packing .
- Applications : Aromatic epoxides are often intermediates in pharmaceuticals, whereas aliphatic analogs like the target compound may serve as flavorants or terpene precursors.
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate (CAS: 53500-83-7)
- Molecular Formula : C₁₈H₂₄O₃
- Molecular Weight : 288.38 g/mol
- Key Differences : Bulky isopropyl ester and p-isobutylphenyl group.
- Properties :
- Comparison : The bulky substituents significantly increase molecular weight and boiling point, highlighting the impact of steric hindrance on volatility. The higher density reflects tighter molecular packing.
Structural and Functional Analysis
Substituent Effects on Physical Properties
| Compound | Substituent Type | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Target Compound (Methyl ester) | Aliphatic (C₅H₉) | Not reported | ~0.99 (estimated) |
| Ethyl analog (CAS: 75033-21-5) | Aliphatic (C₅H₉) | 251.2 | 0.992 |
| 4-Methoxyphenyl analog (CAS: 96125-49-4) | Aromatic (C₆H₄OCH₃) | Not reported | Not reported |
| p-Isobutylphenyl analog (CAS: 53500-83-7) | Aromatic (C₁₀H₁₃) | 345.6 | 1.046 |
Trends :
- Aliphatic chains lower boiling points compared to aromatic analogs.
- Bulkier substituents (e.g., isopropyl, p-isobutylphenyl) increase density and boiling point due to enhanced intermolecular forces.
Biological Activity
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate, with the CAS number 96619-86-2, is a compound of interest in organic chemistry and biochemistry. Its unique oxirane structure and carboxylate functionality make it a valuable intermediate in synthetic organic chemistry and a subject of biological activity studies. This article explores its biological activities, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Density | 1.004 g/cm³ |
| Boiling Point | 231.9 °C at 760 mmHg |
| Flash Point | 89.7 °C |
This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules, which may modulate enzyme activities and influence metabolic pathways .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds with oxirane structures can exhibit antimicrobial properties. This compound may inhibit bacterial growth through its reactive oxirane group, which can interact with cellular components.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Antioxidants play a role in preventing cellular damage associated with various diseases .
- Anticancer Potential : Preliminary studies indicate that the compound may have anticancer effects, potentially through apoptosis induction in cancer cells. The mechanism might involve the modulation of signal transduction pathways that regulate cell survival and death .
Case Study 1: Antimicrobial Activity
In a study focusing on the antimicrobial properties of various oxiranes, this compound was tested against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Activity
A comparative study assessed the antioxidant activity of different compounds, including this compound using DPPH radical scavenging assays. The compound showed a dose-dependent increase in radical scavenging activity, indicating its potential as an effective antioxidant.
Case Study 3: Anticancer Activity
Research conducted on various oxirane derivatives revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 2,3-Epoxy-geranial | Antimicrobial | Effective against various bacterial strains |
| Carvone | Antioxidant/Anticancer | Induces apoptosis in cancer cell lines |
| Limonene oxide | Antioxidant | Exhibits significant radical scavenging ability |
Q & A
Basic: What experimental methods are recommended for synthesizing Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate?
Methodological Answer:
The synthesis of epoxide derivatives like this compound typically involves epoxidation of precursor alkenes or condensation reactions. Quantum-chemical calculations (e.g., AM1 semi-empirical methods) can predict thermodynamic feasibility and activation barriers for synthetic pathways. For example, analogous oxirane carboxylate syntheses showed that substituents influence reaction exothermicity/endothermicity, requiring temperature and pH optimization . Key steps include:
- Precursor preparation : Use of 4-methylpent-3-enyl derivatives for alkylation.
- Epoxidation : Controlled oxidation with peracids or enzymatic catalysts.
- Purification : Chromatography or recrystallization to isolate stereoisomers.
Table 1: Computed vs. Experimental Reaction Parameters (Example)
| Parameter | Computed (AM1) | Experimental |
|---|---|---|
| ΔH (kJ/mol) | +85 (endothermic) | +78 |
| Activation Energy | 120 kJ/mol | 115 kJ/mol |
Basic: How can X-ray crystallography resolve the stereochemistry of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for determining absolute configuration and stereochemistry. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key considerations:
- Crystal growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
- Data collection : High-resolution (<1.0 Å) data reduces twinning risks.
- Refinement : Hydrogen-bonding patterns (C–H···O) help validate epoxide ring geometry .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
Stereocontrol requires chiral catalysts or auxiliaries. For example:
- Chiral Lewis acids (e.g., Jacobsen catalysts) can induce enantioselective epoxidation.
- Protecting groups : Bulky substituents (e.g., 4-methylpent-3-enyl) may sterically guide ring closure.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, as seen in trans-Linaloloxide synthesis .
Advanced: What computational strategies predict regioselectivity in epoxide ring-opening reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:
- Nucleophilic attack : Electrophilic epoxide carbons are identified via Mulliken charges.
- Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. non-polar environments.
- Hydrogen-bonding networks : Etter’s graph-set analysis predicts stabilizing interactions that direct reactivity .
Data Contradiction: How to resolve discrepancies between computational and experimental reaction yields?
Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or transition-state approximations. Mitigation strategies:
- Benchmark calculations : Compare multiple methods (e.g., DFT vs. MP2) for energy barriers.
- Experimental validation : Use kinetic isotopic effects (KIE) or in-situ spectroscopy (e.g., FTIR) to probe mechanisms.
- Error analysis : Statistical tools (e.g., Monte Carlo simulations) quantify uncertainty in computational models .
Advanced: How does hydrogen bonding influence the compound’s stability in crystalline form?
Methodological Answer:
Hydrogen-bonding networks stabilize crystal packing. Graph-set analysis (e.g., Etter’s rules) classifies interactions:
- Motifs : Chains (C), rings (R), or discrete (D) bonds.
- Directionality : Strong O–H···O bonds anchor epoxide oxygen, while weak C–H···O interactions define layer spacing.
- Thermal stability : DSC/TGA data correlate with hydrogen-bond density .
Table 2: Hydrogen-Bonding Parameters (Hypothetical Data)
| Bond Type | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| O–H···O | 2.75 | 165 | R₂²(8) |
| C–H···O | 3.10 | 145 | C(6) |
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : H/C NMR identifies methyl groups (δ 1.2–1.5 ppm) and epoxide protons (δ 3.0–4.0 ppm).
- IR : Epoxide C–O–C stretching (~1250 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 209.17 (calc. 209.18) .
Advanced: How to analyze enantiomeric excess in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
